molecular formula C19H20F2N4O2 B10999246 4-(4-fluorophenyl)-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide

4-(4-fluorophenyl)-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide

Cat. No.: B10999246
M. Wt: 374.4 g/mol
InChI Key: XGOHCWGWUXUARD-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a complex organic compound characterized by the presence of fluorophenyl groups and a piperazine ring

Preparation Methods

The synthesis of 4-(4-fluorophenyl)-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4-fluorophenylamine with ethyl chloroformate to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often involve the use of solvents such as ethanol and catalysts to facilitate the process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-(4-fluorophenyl)-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .

Comparison with Similar Compounds

When compared to similar compounds, 4-(4-fluorophenyl)-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide stands out due to its unique combination of fluorophenyl groups and piperazine ring. Similar compounds include:

Biological Activity

4-(4-fluorophenyl)-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide, commonly referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes fluorophenyl groups and a piperazine ring, which are known to enhance pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H22F2N6O2SC_{25}H_{22}F_2N_6O_2S, with a molecular weight of 492.5 g/mol. The IUPAC name is 2-[[4-(4-fluoroanilino)-6-(1-phenylethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide. Its structure can be summarized as follows:

PropertyValue
Molecular FormulaC25H22F2N6O2S
Molecular Weight492.5 g/mol
IUPAC Name2-[[4-(4-fluoroanilino)-6-(1-phenylethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
InChI KeyRTWDUUYFMIXIDK-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the piperazine moiety allows for enhanced binding affinity to aminergic receptors, which are crucial in neurotransmission and cellular signaling pathways. The fluorophenyl groups contribute to the compound's lipophilicity, facilitating membrane permeability and bioavailability.

Anticancer Activity

Research has indicated that piperazine derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce necroptosis in cancer cells, a regulated form of cell death that bypasses traditional apoptosis pathways. This mechanism is particularly relevant in overcoming chemoresistance in cancer therapies .

Antimicrobial Properties

Piperazine derivatives have also been explored for their antimicrobial activities. The structural characteristics of these compounds contribute to their efficacy against various bacterial strains. For example, modifications in the piperazine structure have been linked to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

Binding Affinity Studies

Binding affinity studies reveal that compounds similar to this compound demonstrate significant interactions with dopamine receptors. This suggests potential applications in treating neurological disorders .

Case Studies

  • Antileukemic Activity : A related piperazine derivative was evaluated for its effects on K562 leukemic cells. The study reported that the compound induced cell death through necroptotic pathways and showed promise as a therapeutic agent in chronic myeloid leukemia .
  • Toxicity Assessments : Toxicological evaluations indicated that while some derivatives exhibit myelotoxicity, they are generally well tolerated at higher doses (LD50 > 2000 mg/kg), suggesting a favorable safety profile for further development .

Properties

Molecular Formula

C19H20F2N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

N-[2-(4-fluoroanilino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C19H20F2N4O2/c20-14-1-5-16(6-2-14)23-18(26)13-22-19(27)25-11-9-24(10-12-25)17-7-3-15(21)4-8-17/h1-8H,9-13H2,(H,22,27)(H,23,26)

InChI Key

XGOHCWGWUXUARD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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